4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide
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Overview
Description
4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6’H-[2,2’-bipyran]-3-carbohydrazide is a complex organic compound with a unique structure that includes multiple double bonds and a hydroxyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6’H-[2,2’-bipyran]-3-carbohydrazide involves several steps, including the preparation of intermediate compounds and the final coupling reactionThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6’H-[2,2’-bipyran]-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and interaction with biological molecules. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6’H-[2,2’-bipyran]-3-carbohydrazide include:
15(S)-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid: Shares a similar hydroxyicosatetraenoyl structure but lacks the bipyran and carbohydrazide moieties.
15-oxo-eicosatetraenoyl compounds: Contain similar eicosatetraenoyl chains but differ in the functional groups attached.
Properties
Molecular Formula |
C31H44N2O4 |
---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
4-[(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraen-2-yl]-6-(2H-pyran-6-yl)-2H-pyran-5-carbohydrazide |
InChI |
InChI=1S/C31H44N2O4/c1-3-4-13-19-26(34)20-15-12-10-8-6-5-7-9-11-14-18-25(2)27-22-24-37-30(29(27)31(35)33-32)28-21-16-17-23-36-28/h5-6,9-12,15-17,20-22,25-26,34H,3-4,7-8,13-14,18-19,23-24,32H2,1-2H3,(H,33,35)/b6-5-,11-9-,12-10-,20-15+/t25?,26-/m0/s1 |
InChI Key |
IPTAHPMBQRTWCT-OAQDQUGQSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCC(C)C1=CCOC(=C1C(=O)NN)C2=CC=CCO2)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCC(C)C1=CCOC(=C1C(=O)NN)C2=CC=CCO2)O |
Origin of Product |
United States |
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